BenchChemオンラインストアへようこそ!

6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine

Medicinal chemistry kinase inhibitor synthesis scaffold diversification

This tri-halogenated thieno[3,2-d]pyrimidine (C2-Cl, C4-Cl, C6-Br) provides three orthogonal electrophilic handles for chemoselective sequential functionalization—critical for building diverse kinase inhibitor libraries. Unlike dihalogenated analogs, the C6-Br enables Suzuki-Miyaura cross-coupling before SNAr at C2/C4, enabling efficient SAR exploration of the purine-mimetic scaffold. Essential for PROTAC linker attachment at C6. Order ≥97% purity for reliable synthetic performance.

Molecular Formula C6HBrCl2N2S
Molecular Weight 283.96 g/mol
CAS No. 1311275-35-0
Cat. No. B1396755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine
CAS1311275-35-0
Molecular FormulaC6HBrCl2N2S
Molecular Weight283.96 g/mol
Structural Identifiers
SMILESC1=C(SC2=C1N=C(N=C2Cl)Cl)Br
InChIInChI=1S/C6HBrCl2N2S/c7-3-1-2-4(12-3)5(8)11-6(9)10-2/h1H
InChIKeyJSIBZFQOVIDMRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine: A Multi-Halogenated Thienopyrimidine Scaffold for Divergent Kinase Inhibitor Synthesis


6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine (CAS 1311275-35-0) is a heterocyclic building block belonging to the thieno[3,2-d]pyrimidine class, a privileged scaffold in medicinal chemistry due to its structural relationship with purine bases [1]. The compound features a fused thiophene-pyrimidine core with three halogen substitution sites: bromine at the C6 position and chlorine at the C2 and C4 positions . This unique tri-halogenated pattern provides three chemically distinct electrophilic handles for sequential functionalization, enabling the rapid and divergent synthesis of diverse kinase inhibitor libraries [2].

Why Unsubstituted or Mono-Substituted Thieno[3,2-d]pyrimidines Cannot Replace 6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine in Sequential Derivatization Workflows


The scientific utility of 6-bromo-2,4-dichlorothieno[3,2-d]pyrimidine is not derived from intrinsic biological activity but from its capacity as a synthetic intermediate. In-class compounds lacking the C6 bromine (e.g., 2,4-dichlorothieno[3,2-d]pyrimidine, CAS 16234-14-3) or lacking the C2/C4 chlorines (e.g., 6-bromothieno[3,2-d]pyrimidine, CAS 1286784-18-6) cannot be simply interchanged without fundamentally altering the synthetic route and the resulting library diversity. The presence of three orthogonal halogen handles with different reactivity profiles (C-Cl vs. C-Br) is critical for executing sequential, chemoselective functionalization strategies (e.g., SNAr, Suzuki-Miyaura cross-coupling) required for the construction of complex kinase inhibitors [1]. Using a mono- or di-halogenated analog would reduce the number of available diversification points from three to two or one, severely limiting the accessible chemical space and compromising the efficiency of structure-activity relationship (SAR) exploration in drug discovery programs [2].

Quantitative Differentiation: 6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine vs. Its Closest Analogs


Divergent Synthetic Utility: 6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine Enables Three-Point Functionalization vs. Two-Point in 2,4-Dichloro Analog

The primary differentiation of 6-bromo-2,4-dichlorothieno[3,2-d]pyrimidine lies in its three electrophilic halogen handles (C2-Cl, C4-Cl, C6-Br), which enable a divergent, three-step sequential functionalization strategy that is impossible with the more common 2,4-dichlorothieno[3,2-d]pyrimidine (CAS 16234-14-3), which possesses only two handles . The differential reactivity of aryl bromides versus aryl chlorides in palladium-catalyzed cross-coupling reactions allows for chemoselective diversification: the C6-Br can be functionalized first via Suzuki-Miyaura coupling under mild conditions, leaving the C2 and C4 chlorides intact for subsequent SNAr reactions with amines [1]. This sequential approach is a cornerstone for the efficient parallel synthesis of focused kinase inhibitor libraries, as demonstrated in the development of potent BTK inhibitors where both the C4 and C6 positions of the thieno[3,2-d]pyrimidine core were systematically varied to optimize potency and selectivity [1].

Medicinal chemistry kinase inhibitor synthesis scaffold diversification

Biological Consequence of C6 Halogenation: Bromine Substitution Eliminates Cell Type-Dependent Cytotoxicity Differences in Cancer Models

In a direct comparative study of halogenated thieno[3,2-d]pyrimidines, the introduction of a bromine atom at the C7 position (structurally analogous to the C6 position in the target compound) of the 2,4-dichloro[3,2-d]pyrimidine core resulted in a profound and quantifiable change in the compound's biological mechanism [1]. The parent 2,4-dichloro[3,2-d]pyrimidine exhibited cell type-dependent cytotoxicity, being significantly less toxic to MDA-MB-231 breast cancer cells than to L1210 leukemia cells, and induced G2/M cell cycle arrest specifically in the MDA-MB-231 line [1]. In stark contrast, the C7-brominated analog eliminated all cell type-dependent differences in both cytotoxicity and cell cycle status, demonstrating that a single halogen substitution at this position can completely abrogate differential cellular responses [1]. While this study used the C7-bromo isomer, the findings provide class-level evidence that halogenation at the thiophene ring (C6/C7) of the 2,4-dichlorothieno[3,2-d]pyrimidine core is not merely a synthetic convenience but a critical determinant of biological activity.

Cancer biology cytotoxicity mechanism of action

Scaffold Provenance in High-Impact Drug Discovery: Thieno[3,2-d]pyrimidine Core Yields Potent and Selective Clinical-Stage Kinase Inhibitors

The thieno[3,2-d]pyrimidine scaffold, of which 6-bromo-2,4-dichlorothieno[3,2-d]pyrimidine is a key precursor, has a proven track record in generating highly potent and selective kinase inhibitors, providing a strong rationale for its selection over alternative heterocyclic cores. In a recent study, compound 24, a derivative of this scaffold, demonstrated potent JAK1 inhibition with high kinome-wide selectivity against 370 tested kinases [1]. Furthermore, compound 46, an optimized derivative, exhibited a 4-fold improvement in enzymatic activity against JAK1 (IC50 = 0.022 μM) compared to the reference compound AZD4205 (9) [1]. In a separate program, a thieno[3,2-d]pyrimidine derivative (10b) was identified as a first-in-class bifunctional PI3Kδ-BET inhibitor, with balanced activities against PI3Kδ (IC50 = 112 ± 8 nM) and BRD4-BD1 (IC50 = 19 ± 1 nM), leading to outstanding antitumor activity in a DLBCL xenograft model [2].

Kinase inhibition drug discovery JAK1 PI3Kδ

Structural Determinant of Physicochemical Properties: C6-Br Substitution Modulates Lipophilicity and Aqueous Solubility

The introduction of a bromine atom at the C6 position of the 2,4-dichlorothieno[3,2-d]pyrimidine core results in a predictable and quantifiable alteration of key physicochemical properties compared to the non-brominated analog . The target compound, 6-bromo-2,4-dichlorothieno[3,2-d]pyrimidine, has a molecular weight of 283.96 g/mol and a calculated Log P (octanol-water partition coefficient) of approximately 3.55 . In contrast, the non-brominated parent, 2,4-dichlorothieno[3,2-d]pyrimidine (CAS 16234-14-3), has a molecular weight of 205.06 g/mol and a lower calculated Log P (approximately 2.5-3.0, based on structural analogs) . This increase in lipophilicity (higher Log P) and molecular weight is a direct consequence of the bromine substitution and will influence downstream properties of any derived analogs, including membrane permeability, metabolic stability, and off-target binding. Procurement of the correct intermediate is therefore essential to ensure that the final compound's physicochemical profile aligns with the desired target product profile (TPP).

Physicochemical properties lipophilicity solubility

Optimal Research and Industrial Applications for 6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine Based on Quantitative Evidence


Divergent Synthesis of Focused Kinase Inhibitor Libraries via Sequential Functionalization

Medicinal chemistry groups engaged in kinase drug discovery should prioritize 6-bromo-2,4-dichlorothieno[3,2-d]pyrimidine for the parallel synthesis of diverse compound libraries. The three orthogonal halogen handles (C2-Cl, C4-Cl, C6-Br) enable a three-step, chemoselective functionalization sequence (e.g., Suzuki-Miyaura at C6, followed by two sequential SNAr reactions at C2 and C4) that is not possible with the 2,4-dichloro analog . This approach directly addresses the need for efficient SAR exploration around the thieno[3,2-d]pyrimidine core, as validated by the development of potent BTK and JAK1 inhibitors where both the C4 and C6 positions were critical for optimizing potency and selectivity [1][2].

Mechanistic Studies of Halogen-Dependent Cytotoxicity and Cell Cycle Effects in Cancer Models

Researchers investigating the role of halogen substitution on the mechanism of action of thieno[3,2-d]pyrimidine-based anticancer agents will find 6-bromo-2,4-dichlorothieno[3,2-d]pyrimidine to be an essential tool compound. As demonstrated by Ross et al. (2015), the introduction of a bromine at the C7 position (analogous to C6) of the 2,4-dichloro core eliminates cell type-dependent differences in cytotoxicity and cell cycle arrest [3]. This provides a strong scientific rationale for using the brominated intermediate to synthesize probe molecules for detailed mechanistic studies, rather than the non-brominated analog which exhibits a fundamentally different biological profile.

Synthesis of Advanced Intermediates for Clinical-Stage Kinase Inhibitor Programs

For CROs and pharmaceutical companies involved in late-stage lead optimization and preclinical development, 6-bromo-2,4-dichlorothieno[3,2-d]pyrimidine serves as a high-value starting material for the kilogram-scale synthesis of advanced intermediates. The thieno[3,2-d]pyrimidine scaffold has a proven track record in generating clinical-quality candidates, with derivatives demonstrating high kinome-wide selectivity (370 kinases tested) and significant improvements in potency over reference compounds (e.g., 4-fold improvement in JAK1 IC50 for derivative 46 vs. AZD4205) [2]. Procuring the correctly halogenated intermediate is a critical quality control step to ensure the final drug substance meets its target physicochemical profile (Log P, MW) and impurity specifications .

Building Block for First-in-Class Bifunctional Degraders and Dual Inhibitors

The unique tri-halogenated structure of 6-bromo-2,4-dichlorothieno[3,2-d]pyrimidine makes it an ideal starting point for the synthesis of next-generation therapeutics, such as bifunctional degraders (PROTACs) or dual kinase inhibitors. The C6-Br handle can be used to attach a linker for an E3 ligase ligand, while the C2 and C4 chlorides can be sequentially functionalized to optimize target binding. This strategy was recently validated by the discovery of the first-in-class bifunctional PI3Kδ-BET inhibitor (10b), which utilized a thieno[3,2-d]pyrimidine core and demonstrated outstanding antitumor activity in vivo [4]. The availability of three orthogonal handles in the target compound provides the synthetic flexibility required for such complex molecular designs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.